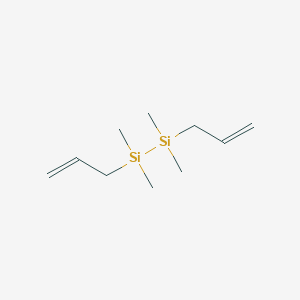
1,2-Di(prop-2-enyl)-tetramethyldisilane
Description
1,2-Di(prop-2-enyl)-tetramethyldisilane is an organosilicon compound featuring a disilane backbone (Si–Si bond) substituted with four methyl groups and two prop-2-enyl (allyl) groups. Its molecular structure combines the rigidity of the tetramethyldisilane core with the unsaturated allyl substituents, which confer reactivity for applications such as polymer crosslinking, organometallic synthesis, or photoluminescent material precursors .
Properties
CAS No. |
18645-49-3 |
|---|---|
Molecular Formula |
C10H22Si2 |
Molecular Weight |
198.45 g/mol |
IUPAC Name |
[dimethyl(prop-2-enyl)silyl]-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C10H22Si2/c1-7-9-11(3,4)12(5,6)10-8-2/h7-8H,1-2,9-10H2,3-6H3 |
InChI Key |
YKBHBENPDUXKBK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CC=C)[Si](C)(C)CC=C |
Canonical SMILES |
C[Si](C)(CC=C)[Si](C)(C)CC=C |
Synonyms |
1,2-Di(prop-2-enyl)-tetramethyldisilane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Disilanes
The following disilane derivatives are compared based on substituent effects, physical properties, and applications:
1,2-Divinyltetramethyldisilane (CAS 1450-29-9)
- Substituents : Two vinyl (ethenyl, CH₂=CH–) groups.
- Key Differences: Vinyl groups are shorter and less sterically demanding than prop-2-enyl groups.
- Applications : Used in synthesizing silicon-containing polymers and ligands for photoluminescent copper(I) complexes .
- Reactivity : Vinyl groups undergo hydrosilylation and polymerization but are less prone to allylic rearrangements compared to prop-2-enyl substituents .
1,1,2,2-Tetramethyl-1,2-diphenyldisilane (CAS 1145-98-8)
- Substituents : Two phenyl (C₆H₅–) groups.
- Key Differences : Bulky aryl groups increase molecular weight (270.52 g/mol) and enhance thermal stability. The π-conjugation of phenyl rings may improve electronic delocalization in materials science applications .
- Applications : Stabilizing agent in high-temperature polymers or as a precursor for silicon-carbide ceramics .
1,2-Bis(dimethylamino)tetramethyldisilane
- Substituents: Two dimethylamino (N(CH₃)₂–) groups.
- Key Differences: Amino groups act as strong σ-donors, making this compound a ligand in transition-metal catalysts (e.g., zirconium complexes for olefin polymerization) .
- Reactivity : Participates in transamination reactions and forms chelates with metals, contrasting with the electrophilic allyl groups in the target compound .
1,2-Dichlorotetramethyldisilane (CAS 4342-61-4)
- Substituents : Two chlorine atoms.
- Key Differences : Highly reactive due to labile Si–Cl bonds (boiling point: 148–149°C, density: 1.005 g/mL). Serves as a precursor for synthesizing substituted disilanes via nucleophilic substitution .
- Applications: Intermediate in organosilicon synthesis, including the preparation of disilanylene-bridged ligands .
Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane (CAS 332343-84-7)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


